2,5-Bis(4-bromophenyl)thiophene
Description
Structure
2D Structure
Properties
CAS No. |
63574-85-6 |
|---|---|
Molecular Formula |
C16H10Br2S |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)thiophene |
InChI |
InChI=1S/C16H10Br2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
NSEMERYXZLFBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 4 Bromophenyl Thiophene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 2,5-diarylthiophenes, providing a versatile and powerful tool for the formation of carbon-carbon bonds. rsc.org Among these, the Suzuki, Heck, and Stille couplings are prominently featured in the literature for their reliability and tolerance of various functional groups.
The Suzuki-Miyaura cross-coupling reaction stands out as a widely employed method for the synthesis of 2,5-bis(4-bromophenyl)thiophene. tandfonline.comnih.govtandfonline.com This reaction typically involves the coupling of 2,5-dibromothiophene (B18171) with an appropriate arylboronic acid derivative in the presence of a palladium catalyst and a base. tandfonline.com
A key synthesis of a related dinitrile derivative, 4,4'-thiene-2,5-diyldibenzonitrile, was achieved by coupling 2,5-dibromothiophene with 4-cyanophenylboronic acid. nih.gov This reaction, conducted under Suzuki conditions, yielded the desired product in a high yield of 94%. nih.gov
The efficiency of the Suzuki cross-coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of catalyst, solvent, base, and reaction temperature. tandfonline.comresearchgate.net
Catalytic Systems: A variety of palladium catalysts have been investigated to enhance the yield and efficiency of the reaction. For instance, a novel phosphine-free pyrimidine-based palladium(II) complex has been successfully used as a catalyst for the Suzuki-Miyaura coupling of 2,5-dibromothiophene with arylboronic acids. tandfonline.comtandfonline.com This system demonstrated reasonable catalytic activity under mild conditions. tandfonline.comtandfonline.com In other studies, Pd(PPh₃)₄ has been effectively used as the catalyst. nih.gov
Solvents and Bases: The choice of solvent and base significantly impacts the reaction outcome. researchgate.net A study on the double cross-coupling of 2,5-dibromothiophene found that using K₂CO₃ as the base and dioxane as the solvent resulted in a 92% yield of the coupled product. tandfonline.com The use of microwave irradiation has also been shown to dramatically improve reaction times and yields, with one instance reporting a 93% yield in just 15 minutes. tandfonline.com For the synthesis of 2,5-biaryl-3-hexylthiophenes, potassium phosphate (B84403) was identified as the optimal base, and a mixture of 1,4-dioxane (B91453) and water was found to be a more effective solvent system than toluene, likely due to the better solubility of the arylboronic acids. nih.gov
Temperature: The reaction temperature is another critical factor. While some reactions proceed efficiently at moderate temperatures like 50 °C, others may require higher temperatures, such as 90 °C, to achieve optimal yields. tandfonline.comnih.gov
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine-based Pd(II) complex (1.5 mol%) | K₂CO₃ | Dioxane | 50 | 92 | tandfonline.com |
| Pyrimidine-based Pd(II) complex (1.5 mol%) | K₂CO₃ | Dioxane (Microwave) | - | 93 | tandfonline.com |
| Pd(PPh₃)₄ | Potassium Phosphate | 1,4-Dioxane/Water | 90 | Good | nih.gov |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME | 80 (Microwave) | 94 | nih.gov |
The nature of the boronic acid derivative used in the Suzuki coupling can influence the reaction's success and yield. While simple arylboronic acids are commonly used, more complex derivatives can also be employed. tandfonline.comnih.gov For example, 4-cyanophenylboronic acid has been successfully coupled with 2,5-dibromothiophene to produce the corresponding dinitrile in high yield. nih.gov
The solubility of the boronic acid derivative is a key factor; higher solubility in the reaction solvent generally leads to better yields. nih.gov The use of boronic esters, such as pinacol (B44631) esters, is also a common strategy, as they are often more stable and easier to handle than the corresponding boronic acids. nih.gov However, their transmetalation can be slower. nih.gov The use of diethanolamine (B148213) (DABO) complexed heterocyclic boronic acids has been proposed as a stable and efficient alternative for Suzuki-Miyaura reactions. nih.gov
The Heck reaction, another powerful palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While not as commonly reported for the direct synthesis of this compound, it is a valuable tool for the functionalization of thiophene (B33073) rings and the synthesis of related conjugated systems. documentsdelivered.comorganic-chemistry.org
For instance, a Pd-catalyzed decarboxylative Heck-type coupling has been developed for the construction of functionalized benzo[b]thiophenes. documentsdelivered.com This demonstrates the potential of Heck-type strategies in modifying thiophene-based structures. The reaction can be performed under phosphine-free conditions and even in aqueous media, highlighting its versatility. organic-chemistry.org
The Stille coupling reaction, which pairs an organotin compound with an organohalide, is a highly effective method for synthesizing thiophene-based conjugated polymers. nih.govosti.govresearchgate.net This reaction is known for its mild conditions and tolerance to a wide array of functional groups. osti.gov
Researchers have utilized Stille coupling to polymerize distannylated oligothiophenes with phosphorus halides, leading to the formation of phosphorus-crosslinked polythiophenes. nih.gov This method has also been employed to create poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene) by coupling 2,5-dialkoxy-1,4-diiodobenzene with 2,5-bis(tri-n-butyltin)-thiophene. osti.gov The Stille reaction is a cornerstone in the synthesis of functional organic conjugated polymers with desirable electronic and optical properties. rsc.orgresearchgate.net
Suzuki Cross-Coupling Approaches for this compound Synthesis
Alternative Synthetic Pathways and Functionalization Strategies
Beyond the primary palladium-catalyzed cross-coupling reactions, other synthetic routes and functionalization methods are available for creating derivatives of this compound.
One notable functionalization involves the di-nitrile intermediate, 4,4'-thiene-2,5-diyldibenzonitrile, which can be reduced to the corresponding di-aldehyde using diisobutylaluminium hydride (DIBAH). nih.gov This di-aldehyde serves as a versatile precursor for further synthetic modifications. nih.gov
Additionally, direct C-H arylation of thiophenes represents an increasingly popular and atom-economical approach. organic-chemistry.org This method avoids the pre-functionalization of the thiophene ring, coupling it directly with aryl halides. Low loadings of a palladium catalyst can efficiently facilitate the C-H arylation of thiophenes at the C2 position with aryl bromides. organic-chemistry.org
Bromination Reactions for Precursor Formation
The introduction of bromine atoms onto the phenyl rings is a critical step, typically achieved either before or after the formation of the central thiophene ring. Direct bromination of a pre-existing diarylthiophene scaffold is a common and efficient approach. For instance, a similar structure, 2,5-diphenyl-3,4-diphenylthiophene, can be effectively brominated at the para-positions of the 2,5-phenyl groups using bromine (Br₂) in chloroform (B151607) at low temperatures, yielding the dibrominated product in high yield. chemicalbook.com
Another strategy involves the bromination of substituted thiophenes using reagents like N-bromosuccinimide (NBS), which can selectively introduce bromine atoms onto the thiophene ring or attached aryl groups depending on the substrate and reaction conditions. jcu.edu.au For example, 2,3-bis(4-fluorophenyl)thiophene (B8632743) can be brominated on the thiophene ring at the 5-position by treatment with bromine in a mixture of methylene (B1212753) chloride and acetic acid. prepchem.com These methods highlight the versatility of electrophilic aromatic substitution for creating brominated precursors essential for further chemical elaboration.
Table 1: Examples of Bromination Reactions for Thiophene Precursors
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-Bis(phenyl)-3,4-diphenyl-thiophene | Br₂ in CHCl₃ | 2,5-Bis(4-bromophenyl)-3,4-diphenyl-thiophene | 85% | chemicalbook.com |
| 2,3-bis(4-fluorophenyl)thiophene | Br₂ in CH₂Cl₂/AcOH | 5-Bromo-2,3-bis(4-fluorophenyl)thiophene | 92% | prepchem.com |
Cyclization Reactions for Thiophene Ring Formation
The synthesis of the 2,5-diarylthiophene core is often accomplished through cyclization reactions that build the heterocyclic ring from acyclic precursors. These methods are fundamental to creating the central thiophene scaffold.
One of the most established methods is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.comderpharmachemica.com To synthesize a 2,5-diarylthiophene, a 1,4-diaryl-1,4-butanedione is heated with reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, which both dehydrate and sulfurize the diketone to form the stable aromatic thiophene ring. derpharmachemica.com
A more contemporary, metal-free approach involves the sulfur heterocyclization of 1,3-diynes. rsc.org In this method, a 1,4-diaryl-1,3-butadiyne can be reacted with a simple sulfur source, such as sodium hydrosulfide (B80085) (NaSH), under mild conditions to afford the 2,5-diarylthiophene in good to excellent yields. rsc.org Other classical methods, such as the Gewald aminothiophene synthesis, are also widely used for producing substituted thiophenes from α-mercapto ketones or related precursors. pharmaguideline.comderpharmachemica.com
Table 2: Key Cyclization Strategies for Thiophene Ring Formation
| Reaction Name | Precursor Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Phosphorus pentasulfide (P₂S₅), Lawesson's reagent | 2,5-Disubstituted thiophene | pharmaguideline.comderpharmachemica.com |
| Diyne Cyclization | 1,3-Diyne | Sodium hydrosulfide (NaSH) | 2,5-Disubstituted thiophene | rsc.org |
Post-Synthetic Functionalization of Thiophene Scaffolds
Once the 2,5-diarylthiophene core is assembled, its peripheral functional groups can be chemically transformed to introduce new properties. This post-synthetic functionalization is crucial for developing derivatives with specific applications. A prominent example is the modification of nitrile groups on the phenyl rings of a 2,5-bis(phenyl)thiophene analog.
In one study, the key intermediate 4,4'-(thiophene-2,5-diyl)dibenzonitrile (B11929399) was used as a platform for further reactions. nih.gov The nitrile groups were reduced to aldehydes using Diisobutylaluminium hydride (DIBAH), yielding 4,4'-(thiophene-2,5-diyl)dibenzaldehyde in 77% yield. nih.gov Alternatively, the same dinitrile precursor was converted into the corresponding bis-amidine derivative, 2,5-bis(4-amidinophenyl)thiophene, by treatment with lithium bis(trimethylsilyl)amide (LHMDS) followed by isolation as an HCl salt. nih.govnih.gov These transformations demonstrate how functional handles on the aryl substituents can be readily converted into other valuable groups, paving the way for a diverse range of derivatives.
Synthesis of Novel Derivatives of this compound
The bromine atoms on the this compound scaffold are not merely structural components; they are highly versatile reactive sites for carbon-carbon bond-forming reactions, enabling the synthesis of complex and extended molecular architectures.
Incorporation of Diverse Aromatic and Heteroaromatic Moieties
Palladium-catalyzed cross-coupling reactions are the premier tools for replacing the bromine atoms of this compound with a wide variety of aromatic and heteroaromatic groups. The Suzuki coupling reaction is particularly powerful in this context. nih.govnih.gov This reaction typically involves coupling the dibromo starting material with an arylboronic acid or ester in the presence of a palladium catalyst and a base. jcu.edu.au
A foundational example is the synthesis of the precursor 4,4'-(thiophene-2,5-diyl)dibenzonitrile from 2,5-dibromothiophene and 4-cyanophenylboronic acid. nih.gov This same strategy can be applied to this compound to introduce virtually any (hetero)aromatic moiety for which a corresponding boronic acid is available.
Further functionalization can lead to the incorporation of complex heterocyclic systems. For example, derivatives of 2,5-bis(4-amidinophenyl)thiophene have been synthetically modified by tethering 4-amino-7-chloroquinoline units, creating potent biologically active molecules. nih.govnih.gov The Stille coupling , which uses organostannane reagents, provides another robust method for forming C-C bonds and building diverse thiophene-based systems. jcu.edu.au
Synthesis of Extended Conjugated Systems Featuring this compound Units
The ability to use this compound as a monomeric building block is key to constructing larger, π-conjugated oligomers and polymers for applications in organic electronics. Cross-coupling reactions enable the step-wise or chain-growth synthesis of these extended systems.
For example, Suzuki or Stille polymerization, reacting the dibromo monomer with a bis(boronic ester) or bis(stannyl) comonomer (such as a 2,5-disubstituted thiophene), can produce well-defined polymers with alternating structural units. jcu.edu.aunih.gov This approach allows for precise control over the polymer backbone and its resulting electronic properties.
The synthesis of discrete oligomers, such as thiophene-based trimers (terthiophenes), can also be achieved through sequential cross-coupling reactions. nih.gov A typical route involves the palladium-catalyzed coupling of 2,5-dibromothiophene with two equivalents of a thiophene boronic acid, a method that can be adapted to link multiple this compound units together, forming well-defined, extended conjugated molecules. jcu.edu.aunih.gov
Advanced Spectroscopic and Structural Characterization of 2,5 Bis 4 Bromophenyl Thiophene and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and even ²⁹Si nuclei in hybrid materials, researchers can piece together the precise atomic arrangement and connectivity within a molecule.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. For derivatives of 2,5-Bis(4-bromophenyl)thiophene, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons.
In a study of 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene, the aromatic protons appeared as a multiplet in the range of δ 7.29–7.45 ppm. nih.gov Similarly, for 9-(4-bromophenyl)-9H-carbazole, a related compound, the aromatic protons show distinct doublets and multiplets between δ 7.32 and 8.17 ppm. rsc.org The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its exact position on the thiophene (B33073) and phenyl rings.
| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene | CDCl₃ | 7.29–7.45 | m | Ar-H | nih.gov |
| 9-(4-bromophenyl)-9H-carbazole | CDCl₃ | 8.17 | d | Ar-H | rsc.org |
| 7.76 | d | Ar-H | rsc.org | ||
| 7.51–7.45 | m | Ar-H | rsc.org | ||
| 7.44 | d | Ar-H | rsc.org | ||
| 7.40 | d | Ar-H | rsc.org | ||
| 7.38–7.33 | m | Ar-H | rsc.org | ||
| 7.32 | d | Ar-H | rsc.org |
Table 1: ¹H NMR data for this compound analogs.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
For 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene, the aromatic carbons resonate at δ 120.6, 128.3, 130.1, 131.4, 144.0, and 145.1 ppm. nih.gov This level of detail is crucial for confirming the substitution pattern on the aromatic rings. In another example, S-(4-chlorophenyl) thiophene-2-carbothioate, the thiophene and phenyl carbons are observed at distinct chemical shifts, allowing for full structural assignment. rsc.org
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
| 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene | CDCl₃ | 120.6, 128.3, 130.1, 131.4, 144.0, 145.1 | Ar-C | nih.gov |
| S-(4-chlorophenyl) thiophene-2-carbothioate | CDCl₃ | 181.50, 140.51, 138.97, 134.00, 132.04, 130.48, 129.10, 126.96, 122.39 | Ar-C, C=S | rsc.org |
Table 2: ¹³C NMR data for this compound analogs.
When this compound or its analogs are incorporated into hybrid organic-inorganic materials, such as those containing silicon, ²⁹Si NMR becomes an invaluable tool. This technique provides information about the silicon environment, including the number of oxygen atoms attached to the silicon (denoted as Qⁿ or Tⁿ species) and the nature of the organic substituents. nih.govresearchgate.net
In studies of hybrid glasses, ²⁹Si NMR is used to identify the different silicon environments, such as T² and T³ species, which correspond to silicon atoms with two and three siloxane bridges, respectively. nih.gov For instance, in materials synthesized from silicate (B1173343) precursors, ²⁹Si NMR can differentiate between silicon atoms in the silicate core (Q³ and Q⁴) and those in the organosilicone linkers (D²), which resonate at distinct chemical shift ranges. nih.gov The quantitative analysis of these signals reveals the degree of condensation and the structure of the resulting network. nih.govnih.gov
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about bonding, functional groups, and electronic transitions.
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific bonds.
In the characterization of a derivative, 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene, a characteristic peak for the C=N bond was observed at 1623 cm⁻¹. nih.gov For thiophene-based covalent organic frameworks, the formation of boronate ester linkages is confirmed by stretching frequencies around 1,348 cm⁻¹. mit.edu The presence or absence of specific peaks in the FTIR spectrum can confirm the success of a chemical reaction and the purity of the product. For example, the disappearance of the Si-OH stretching at ~3470 cm⁻¹ and the appearance of new Si-O-Si bonds around 1078 cm⁻¹ indicate the condensation of silanol (B1196071) groups in the formation of hybrid materials. researchgate.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems like this compound and its analogs.
The UV-Vis spectra of these compounds typically show a strong absorption band corresponding to the π-π* electronic transition within the conjugated system. researchgate.net For instance, new derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole, synthesized from a bromo-functionalized precursor, exhibit a single, unstructured absorption band in dichloromethane. researchgate.net The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents.
A crucial parameter derived from UV-Vis spectra is the optical band gap (Eg), which represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The optical band gap can be estimated from the onset of the absorption spectrum. For example, a donor-π-acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) linker was found to have an optical band gap of 2.52 eV, calculated from the absorption onset at 491 nm. beilstein-journals.org This parameter is critical for assessing the potential of these materials in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. beilstein-journals.orgmdpi.com
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and emission properties of materials. In the context of this compound and its derivatives, PL spectroscopy reveals insights into their potential as light-emitting components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
When excited by a light source, these molecules absorb energy and transition to an excited electronic state. The subsequent radiative decay back to the ground state results in the emission of photons, which is detected as the photoluminescence spectrum. The position, intensity, and shape of the PL peaks are characteristic of the material's molecular structure and its environment.
For instance, a study on a related compound, 2,5-bis(4-aminophenyl)thiophene, showed a significant solvatochromic effect, where the emission peak shifted from 414 nm in a nonpolar solvent like n-hexane to 535 nm in a polar solvent like methanol. This shift is indicative of a change in the dipole moment upon excitation and highlights the sensitivity of the electronic structure to the surrounding medium. While specific PL data for this compound is not as extensively detailed in the provided search results, the behavior of its analogs suggests that its emission properties would also be influenced by its solid-state packing and intermolecular interactions.
| Compound | Solvent | Emission Peak (nm) | Reference |
| 2,5-bis(4-aminophenyl)thiophene | n-hexane | 414 | |
| 2,5-bis(4-aminophenyl)thiophene | Methanol | 535 |
Microscopic and Diffraction Techniques for Morphological and Crystalline Analysis
The performance of organic electronic devices is critically dependent on the morphology and crystalline order of the active material in its thin-film form. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) are indispensable for probing these characteristics.
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. This technique is particularly useful for visualizing the large-area morphology, grain boundaries, and film continuity of organic semiconductor thin films.
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, providing three-dimensional topographical maps of the film surface at the nanoscale. AFM is used to quantify surface roughness, identify the presence of pinholes, and characterize the size and shape of crystalline grains.
For organic thin films, a smooth and uniform surface is often desired to ensure good interfacial contact with other layers in a device. AFM studies on analogs of this compound have shown that the film roughness is highly dependent on the deposition method and subsequent processing steps. For example, thermal annealing can often lead to an increase in grain size and a corresponding change in surface roughness, which can be precisely measured with AFM.
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. In the case of organic semiconductor thin films, XRD is used to identify the crystalline phases present, determine the degree of crystallinity, and understand the preferred orientation of the molecules with respect to the substrate.
For this compound and its analogs, XRD patterns of thin films typically show a series of diffraction peaks corresponding to the long-range ordering of the molecules. The position of these peaks can be used to calculate the interlayer spacing, providing information about how the molecules are packed together. A high degree of crystallinity and a preferential edge-on or face-on orientation are often correlated with improved charge transport properties in organic field-effect transistors (OFETs). For instance, a well-defined (00l) series of diffraction peaks in a θ-2θ scan would indicate a layered structure with the molecules oriented perpendicular to the substrate.
Electrochemical Characterization
Electrochemical methods are vital for determining the energy levels of organic semiconductors, which govern their charge injection and transport properties.
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. By measuring the potentials at which these redox events occur, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are crucial for designing efficient electronic devices, as they determine the energy barriers for charge injection from the electrodes.
In a typical CV experiment, the onset of the first oxidation peak is used to calculate the HOMO energy level, while the onset of the first reduction peak is used to determine the LUMO energy level. The difference between the HOMO and LUMO levels provides an estimate of the electrochemical band gap. Studies on various thiophene-based oligomers have established a clear relationship between the molecular structure, such as the conjugation length and the nature of substituents, and the resulting energy levels. For this compound, the electron-withdrawing nature of the bromine atoms is expected to lower both the HOMO and LUMO levels compared to its unsubstituted counterpart.
| Parameter | Description |
| HOMO Level | Highest Occupied Molecular Orbital energy, determined from the oxidation potential. |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy, determined from the reduction potential. |
| Electrochemical Band Gap | The difference between the LUMO and HOMO energy levels. |
Spectroelectrochemistry for Real-Time Optical Changes During Redox Processes
Spectroelectrochemistry is a powerful analytical technique that provides real-time insights into the changes in the optical properties of a molecule as it undergoes electrochemical oxidation or reduction (redox) processes. This method combines electrochemistry, which controls the electronic state of the molecule, with spectroscopy (typically UV-Vis-NIR), which monitors the corresponding changes in light absorption. For π-conjugated systems like this compound and its analogs, spectroelectrochemistry is instrumental in characterizing the electronic structure and stability of the charged species that are formed, namely radical cations and dications. uni-halle.de
The process involves applying a progressively increasing potential to a solution of the compound in an electrochemical cell placed within a spectrophotometer. At specific potentials, electrons are removed from the molecule (oxidation), leading to the formation of new species with distinct electronic transitions and, consequently, different absorption spectra.
Upon the electrochemical oxidation of this compound and related 2,5-diarylthiophenes, significant and reversible color changes are typically observed. These changes are a direct consequence of the alteration of the electronic structure of the thiophene-based system. In its neutral state, the compound is often colorless or pale yellow, with strong absorption in the UV region due to π-π* transitions. uni-halle.de
As the potential is increased to the first oxidation potential, a one-electron oxidation occurs, generating a radical cation (also known as a polaron in the context of conjugated polymers). This new species is characterized by the appearance of new absorption bands at lower energies, typically in the visible and near-infrared (NIR) regions of the spectrum. uni-halle.denih.gov The appearance of these new bands is accompanied by a decrease in the intensity of the original absorption band of the neutral molecule.
If the applied potential is further increased to the second oxidation potential, a second electron is removed, leading to the formation of a dication (or bipolaron). This species will have its own characteristic absorption spectrum, often with bands that are at a higher energy (shorter wavelength) than the radical cation but still at a lower energy than the neutral species. The stability of these radical cations and dications is a crucial factor for the potential application of these materials in electrochromic devices. wiley.com The process is generally reversible, meaning that by sweeping the potential back to the initial state, the original spectrum of the neutral compound can be restored.
Detailed research findings on analogous 2,5-bis(het)aryl substituted thiophenes have demonstrated that the introduction of different substituents on the aryl rings can tune the redox potentials and the optical properties of the resulting charged molecules. uni-halle.de For instance, the presence of electron-donating or electron-withdrawing groups influences the stability and the electronic transitions of the radical cations and dications.
While specific experimental data for this compound was not found in the provided search results, the expected optical changes during its redox processes can be summarized based on the well-documented behavior of its close analogs. The following table illustrates the typical absorption maxima (λmax) observed for the different redox states of a 2,5-diarylthiophene.
Interactive Data Table: Spectroelectrochemical Data for a Representative 2,5-Diarylthiophene
| Redox State | Species | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Observed Color |
| Neutral | 2,5-Diarylthiophene | ~350-400 | - | Colorless/Pale Yellow |
| Oxidized (+1e⁻) | Radical Cation | ~500-600 | ~700-900 | Colored |
| Oxidized (+2e⁻) | Dication | ~600-700 | - | Colored |
Note: The data in this table is representative of the class of 2,5-diarylthiophenes and is intended to be illustrative. Specific values for this compound may vary.
Computational and Theoretical Investigations of 2,5 Bis 4 Bromophenyl Thiophene Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is frequently used to determine the optimized geometry and electronic properties of organic molecules.
Geometric Parameter Optimization and Conformational Analysis
To understand the three-dimensional structure of 2,5-Bis(4-bromophenyl)thiophene, its geometry would be optimized using DFT calculations. This process involves finding the lowest energy arrangement of the atoms in the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles between the thiophene (B33073) ring and the bromophenyl groups would be determined. For a molecule like this, a crucial aspect of conformational analysis is the dihedral angle between the central thiophene ring and the two flanking phenyl rings, which significantly impacts the extent of π-conjugation and, consequently, the electronic properties of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-C (Thiophene) | ~1.38 Å |
| C-S (Thiophene) | ~1.72 Å |
| C-C (Thiophene-Phenyl) | ~1.47 Å |
| C-Br (Phenyl) | ~1.90 Å |
| Dihedral Angle (Thiophene-Phenyl) | ~20-40° |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Structure
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and its electronic excitation properties. For this compound, FMO analysis would reveal the distribution of electron density in these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur atom and the bromine atoms due to their lone pairs of electrons, while the hydrogen atoms would exhibit positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules. It allows for the prediction of absorption spectra, providing information about the energies and intensities of electronic transitions. For this compound, TD-DFT calculations would elucidate the nature of its low-lying excited states, including the main orbitals involved in the transitions (e.g., π-π* transitions) and their corresponding absorption wavelengths (λmax).
Table 3: Hypothetical TD-DFT Calculated Excited State Properties of this compound (Illustrative)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S1 | ~3.0 - 3.5 | ~350 - 410 | > 0.5 |
| S2 | ~3.5 - 4.0 | ~310 - 350 | < 0.1 |
Note: These values are illustrative and would need to be confirmed by specific TD-DFT calculations.
Electronic Structure Calculations for Charge Transport Pathway Prediction
For molecules intended for use in organic electronics, understanding charge transport properties is crucial. Theoretical calculations can predict the propensity of a material to transport positive charges (holes) or negative charges (electrons). Key parameters derived from electronic structure calculations, such as reorganization energy, provide insights into the charge transport mechanism. A lower reorganization energy is generally associated with higher charge mobility. For this compound, these calculations would help to assess its potential as a semiconductor material by predicting the pathways and efficiency of charge movement through its molecular structure.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of modern flexible and printed electronics. The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used in the active layer. Thiophene-based molecules are a cornerstone in the development of high-performance p-type semiconductors for OFETs.
Research has demonstrated the utility of this compound as a key intermediate in the synthesis of more complex organic semiconductors for OFETs. For instance, it is used in the preparation of 2,5-Bis[4(4'-n-hexylphenyl)phenyl]thiophene (dH-PPTPP) through a Pd(0)-catalyzed coupling reaction acs.org. The resulting larger molecule, dH-PPTPP, is designed to have improved processability and intermolecular interactions, which are critical for efficient charge transport in the solid state. The synthesis of such advanced materials underscores the foundational role of this compound in creating the molecular architecture necessary for effective charge carrier mobility in OFETs acs.org. The bromine atoms on the phenyl rings provide reactive sites for further chemical modifications, allowing for the extension of the conjugated system and the attachment of solubilizing groups, which are crucial for device fabrication from solution acs.org.
The performance of an OFET is not solely determined by the molecular structure of the semiconductor but is also critically influenced by the morphology and crystallinity of the thin film in the device's active layer. Efficient charge transport relies on the ordered packing of molecules to facilitate intermolecular hopping of charge carriers.
While specific studies on the film morphology of this compound itself are limited, the crystal structure of a closely related derivative, 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene, provides valuable insights nih.gov. This derivative exhibits a twisted conformation, with a significant dihedral angle of 72.7° between the central thiophene ring and the flanking benzene (B151609) rings nih.gov. In the solid state, these molecules arrange in a "chevron-like" pattern without significant intermolecular interactions nih.gov. This molecular arrangement highlights how substitutions on the phenyl rings can dictate the solid-state packing. The twisted nature of the molecule could potentially hinder the close π-π stacking that is often beneficial for high charge mobility. This underscores the principle that controlling molecular planarity and encouraging strong intermolecular interactions are key strategies in designing high-performance thiophene-based semiconductors for OFETs.
| Parameter | Value for 2,5-Bis{[(−)-(S)-1-(4-bromophenyl)ethyl]iminomethyl}thiophene |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Dihedral Angle (Thiophene-Benzene) | 72.7 (2)° |
| Dihedral Angle (Benzene-Benzene) | 55.9 (2)° |
| Molecular Packing | Chevron-like pattern |
| Data sourced from crystallographic studies on a derivative of this compound nih.gov. |
Organic Light-Emitting Diodes (OLEDs)
Thiophene-containing compounds are widely explored for their applications in OLEDs due to their excellent charge transporting and luminescent properties. They can be employed as emitting materials, host materials, or as charge transport layers.
The parent compound, 2-(4-Bromophenyl)thiophene, is recognized as a versatile building block for materials used in OLEDs chemimpex.com. The electronic properties conferred by the bromophenyl and thiophene units make it a candidate for incorporation into more complex structures designed for light emission or charge transport. However, specific research detailing the use of this compound as a primary emitting or charge transport material in OLEDs is not extensively reported. Its symmetric structure could be a starting point for designing bipolar host materials or stable blue emitters, although further functionalization would likely be necessary to fine-tune its optoelectronic properties and device performance.
The photophysical properties of a material, such as its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, are critical for its performance in an OLED. For a material to be an efficient emitter, it should exhibit a high photoluminescence quantum yield (PLQY) in the solid state.
Organic Photovoltaic (OPV) Cells
In the field of organic photovoltaics, thiophene-based polymers and small molecules are among the most successful donor materials in bulk heterojunction (BHJ) solar cells. These materials are valued for their strong absorption in the solar spectrum and efficient hole transport properties.
The utility of 2-(4-Bromophenyl)thiophene as a building block for materials in organic solar cells has been noted, highlighting its potential to facilitate charge transport chemimpex.com. However, specific studies employing this compound as the primary donor or acceptor material in OPV cells are not prominent in the literature. Its role is more likely as a synthetic intermediate for constructing more complex donor-acceptor copolymers or small molecules. The bromine atoms offer convenient handles for Suzuki or Stille coupling reactions, which are powerful methods for synthesizing the conjugated polymers used in OPVs amazonaws.com. Research on various polythiophene derivatives shows that modifications to the thiophene backbone and side chains are critical for optimizing the material's energy levels, absorption spectrum, and morphology in blends with fullerene or non-fullerene acceptors to achieve high power conversion efficiencies mdpi.com.
The Role of this compound in Advanced Electronic Applications
The organic semiconductor this compound is a thiophene derivative that has been noted for its potential in various organic electronic and optoelectronic applications. Its molecular structure, featuring a central thiophene ring flanked by two bromophenyl groups, provides a basis for the development of novel materials with tailored electronic properties. This article explores its specific applications in organic solar cells and electrochromic systems, based on available scientific research.
Conjugated Polymers and Microporous Materials Derived from 2,5 Bis 4 Bromophenyl Thiophene
Polymerization Strategies
The synthesis of polymers from 2,5-Bis(4-bromophenyl)thiophene predominantly relies on cross-coupling reactions that facilitate the formation of carbon-carbon bonds, leading to the creation of extended polymer backbones.
Suzuki Polymerization for Thiophene-Phenylene Co-Oligomers
Suzuki polymerization is a widely employed method for synthesizing thiophene (B33073)/phenylene co-oligomers and polymers. researchgate.netrsc.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the context of this compound, it serves as the dihalide monomer.
A typical Suzuki polymerization reaction for creating thiophene-phenylene co-oligomers involves reacting this compound with a phenylenebis(boronic acid) or its ester derivative in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), and reaction conditions are crucial for achieving high molecular weight polymers. researchgate.netrsc.org This method allows for the creation of alternating co-polymers with a well-defined sequence of thiophene and phenylene units, which is essential for tuning the material's electronic properties. rsc.org
For instance, the synthesis of a phenyl-capped sexithiophene can be achieved through a Suzuki coupling reaction, demonstrating the versatility of this method in creating specific oligomer structures. researchgate.net The resulting thiophene/phenylene co-oligomers are a significant class of organic semiconductors, exhibiting excellent electronic and optical properties due to the hybridization of thiophene and phenylene units at the molecular level. rsc.org
Table 1: Examples of Suzuki Polymerization for Thiophene-Phenylene Co-Oligomers
| Monomer 1 | Monomer 2 | Catalyst | Resulting Polymer/Oligomer | Reference |
|---|---|---|---|---|
| This compound | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylamine | Pd(PPh3)4 | Thiophene/phenylene co-oligomer | researchgate.net |
| Aryl dibromides | 2,5-Thiophenebis(boronic acid) derivatives | Palladium catalyst with bulky phosphorous ligand | High molecular weight thiophene-containing conjugated polymers | rsc.org |
Synthesis of Conjugated Microporous Polymers (CMPs)
Conjugated microporous polymers (CMPs) are a class of porous materials that combine extended π-conjugation with a permanent porous structure. researchgate.net The synthesis of CMPs from this compound often involves Sonogashira-Hagihara or Yamamoto cross-coupling reactions. These reactions are effective in creating a rigid, cross-linked network, which is the hallmark of CMPs.
In a typical Sonogashira-Hagihara coupling, this compound is reacted with a multi-alkynyl comonomer in the presence of a palladium/copper catalyst system. This results in a highly cross-linked, porous polymer network. The inherent rigidity of the 2,5-diphenylthiophene (B121853) unit contributes to the formation of permanent microporosity.
Similarly, Yamamoto coupling, which involves the nickel-catalyzed homocoupling of aryl halides, can be used to polymerize this compound. This method leads to the formation of poly(phenylene-thiophene) networks with a high degree of cross-linking.
The resulting CMPs exhibit high thermal stability and large surface areas, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net
Structure-Property Relationships in Polymeric Systems
The electronic and physical properties of polymers derived from this compound are intrinsically linked to their molecular and supramolecular structure. Understanding these relationships is key to designing materials with desired functionalities.
Impact of Monomer Structure on Polymer Conjugation Length
The effective conjugation length in a polymer is a critical determinant of its electronic properties, such as its absorption and emission wavelengths and charge carrier mobility. The rigid and planar nature of the 2,5-diphenylthiophene unit contributes to a more extended conjugation along the polymer backbone.
Studies on conjugation-broken polythiophene derivatives have shown that increasing the conjugation length of the thiophene repeating unit leads to improved electrochromic properties. sci-hub.st This highlights the importance of maximizing the effective conjugation length in the design of new polymeric materials.
Correlations between Polymer Architecture and Charge Carrier Mobility
Charge carrier mobility is a crucial parameter for the performance of organic electronic devices. In polymers derived from this compound, the polymer architecture at both the molecular and nanoscale levels plays a significant role in determining charge transport efficiency. rsc.org
A high degree of structural order, such as crystallinity and chain alignment, generally leads to higher charge carrier mobility. stanford.edu The rigid backbone of polymers incorporating the 2,5-diphenylthiophene unit can facilitate ordered packing in the solid state, creating efficient pathways for charge transport. researchgate.net However, even in materials with a significant amount of molecular disorder, the presence of interconnected aggregates can lead to high carrier mobility. stanford.edu
The design of the polymer backbone, including the choice and placement of side chains, can also influence the intermolecular packing and, consequently, the charge carrier mobility. rsc.org For instance, functionalizing the thiophene backbone can alter the molecular planarity and electronic structure, which in turn affects the reorganization energy and charge transfer integral, both of which are critical for charge transport. rsc.org Research has shown that short-range intermolecular aggregation is often sufficient for efficient long-range charge transport in high-molecular-weight semiconducting polymers. stanford.edu
Table 2: Factors Influencing Charge Carrier Mobility
| Structural Factor | Impact on Charge Carrier Mobility | Reference |
|---|---|---|
| Crystalline Order | Generally enhances mobility by providing ordered pathways for charge transport. | stanford.edu |
| Intermolecular Aggregation | Sufficient for efficient long-range charge transport even in the absence of high crystallinity. | stanford.edu |
| Polymer Backbone Planarity | Increased planarity often leads to better π-orbital overlap and higher mobility. | rsc.org |
Doping Mechanisms and Electrical Conductivity Enhancement
Doping is a fundamental process used to increase the charge carrier concentration and thereby enhance the electrical conductivity of conjugated polymers. This is typically achieved by introducing either oxidizing (p-type) or reducing (n-type) agents, known as dopants.
For polymers derived from this compound, which are typically p-type semiconductors, doping involves the partial oxidation of the polymer backbone. This process creates positive charge carriers (polarons and bipolarons) that are mobile along the conjugated chain.
Common p-type dopants for polythiophene-based materials include iodine, ferric chloride (FeCl₃), and strong organic acids. rsc.orgresearchgate.net The efficiency of the doping process depends on several factors, including the ionization potential of the polymer, the electron affinity of the dopant, and the morphology of the polymer film.
Recent research has focused on rational engineering of polymer-dopant interactions to overcome the disorder that dopants can introduce, which often limits conductivity. dtu.dkresearchgate.net By designing polymers where the dopant molecules can be accommodated within the structure without significantly disrupting the packing, it is possible to achieve remarkable enhancements in electrical conductivity. dtu.dkresearchgate.net For instance, creating specific polymer-dopant co-crystals can lead to very short π-π stacking distances, facilitating efficient charge transfer. dtu.dk Furthermore, reducing the density of side chains can allow the dopant to pack more closely with the polymer backbone, leading to a "bridging-gluing" effect that enhances both charge density and mobility. researchgate.net Strategies such as ion-exchange doping have also proven effective in achieving high electrical conductivities by minimizing dopant-induced disorder. dtu.dk
The ultimate goal is to achieve a high doping efficiency, where a large fraction of the dopant molecules contribute to the generation of mobile charge carriers, without compromising the charge carrier mobility. This balance is crucial for the development of high-performance organic electronic devices. rsc.org
Oxidative Doping with Strong Oxidants (e.g., Tris(4-bromophenyl)ammoniumyl Hexachloroantimonate)
Information not available in the searched literature.
Impact of Dopant Identity and Concentration on Electrical Conductivity
Information not available in the searched literature.
Charge-Carrier Density and Thermoelectric Properties in Doped Films
Information not available in the searched literature.
Advanced Functional Applications of 2,5 Bis 4 Bromophenyl Thiophene Based Materials
Energy Storage Devices: Supercapacitors
Materials derived from 2,5-Bis(4-bromophenyl)thiophene are emerging as promising candidates for electrode materials in supercapacitors, a class of energy storage devices known for high power density and long cycle life. nih.gov By engineering these thiophene-based compounds into porous architectures, it is possible to create electrodes with superior electrochemical performance.
The electrochemical properties of supercapacitor electrodes are critically dependent on the active material's ability to store charge. Thiophene-based porous organic polymers (POPs) have demonstrated significant potential in this area. For instance, a three-dimensional conductive POP based on a tetrahedral polythiophene structure (POP-2) has shown a high specific capacitance of 332 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org This material also exhibits excellent cycling stability, retaining over 94% of its initial capacitance after 10,000 charge-discharge cycles. rsc.org
In another application, metal-organic frameworks (MOFs) utilizing a thiophene-based ligand, 2,5-thiophenedicarboxylic acid (H2TDC), have been developed. An electrode made from a nanoarray of N-hybridized carbon dots and an FeNi-TDC MOF (400N-CDs/FeNi-TDC) delivered an exceptionally high specific capacitance of 2388 F g⁻¹ at 1 A g⁻¹. rsc.org Furthermore, copolymer electrodes that integrate different thiophene (B33073) derivatives, such as poly(3,6-dimethoxythieno[3,2-b]thiophene-co-2,3-dihydrothieno[3,4-b] researchgate.netjiangnan.edu.cndioxin-3-ylmethanol), have achieved specific capacitances of 190 F/g, showcasing the versatility of thiophene chemistry in tuning electrochemical properties. nih.gov
Table 1: Electrochemical Performance of Thiophene-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycle Stability | Reference |
| Polythiophene-based POP (POP-2) | 332 | 1 | >94% after 10,000 cycles | rsc.org |
| 400N-CDs/FeNi-TDC MOF | 2388 | 1 | Not Specified | rsc.org |
| P(TT-OMe-co-EDTM) Copolymer | 190 | 0.95 (at 5 mV/s) | Not Specified | nih.gov |
The high performance of these materials is intrinsically linked to their porous structure and large specific surface area (SSA). mdpi.com A well-developed porous network provides a large electrode/electrolyte interface for the formation of the electrochemical double layer, which is the primary mechanism of charge storage in supercapacitors. frontiersin.org The pores also facilitate rapid diffusion and transport of electrolyte ions to the active sites, which is crucial for high-rate performance. frontiersin.org
For example, the POP-2 material mentioned above possesses a high Brunauer-Emmett-Teller (BET) surface area of 342 m² g⁻¹, which contributes significantly to its high specific capacitance. rsc.org However, the relationship is not always linear. Research on other thiophene-containing porous polymers has shown that an extremely high surface area (~1139 m²/g) can sometimes lead to lower discharge capacity, whereas a material with a very low surface area (12.5 m²/g) can exhibit excellent stability and high capacity. researchgate.net This suggests that an optimized pore size distribution, in addition to a high surface area, is critical for maximizing performance by ensuring that the surface is fully accessible to electrolyte ions. frontiersin.org
Sensor Technologies
The inherent fluorescence and conductivity of polymers and frameworks derived from this compound make them highly suitable for sensor applications. These materials can be designed to interact with specific analytes, resulting in a detectable change in their optical or electrical properties.
Derivatives of this compound are effective in creating fluorescent sensors for detecting metal ions, particularly the ferric ion (Fe³⁺). Fe³⁺ is a crucial element in many biological processes, but its excess can be toxic, with the U.S. Environmental Protection Agency setting the maximum level in drinking water at 5.4 μM. mdpi.com
Fluorescent covalent organic frameworks (COFs) with thiophene-containing units can act as selective sensors for Fe³⁺. jiangnan.edu.cn The detection mechanism often relies on fluorescence quenching. When the sensor material is excited by light, it emits fluorescence. In the presence of Fe³⁺, this fluorescence is significantly diminished or "quenched." jiangnan.edu.cnresearchgate.net This quenching can occur through an absorption competition quenching (ACQ) mechanism, where the UV-Vis absorption spectrum of Fe³⁺ overlaps with the excitation spectrum of the fluorescent material, leading to a reduction in the emitted light. jiangnan.edu.cn
For example, a fluorescent chemosensor based on 2,5-diphenylfuran (B1207041) and 8-hydroxyquinoline, which has a similar core structure, forms a 1:1 complex with Fe³⁺, leading to fluorescence quenching. researchgate.net Other advanced sensors, such as those based on boron-dipyrromethene (BODIPY) dyes, have demonstrated high sensitivity with limits of detection (LOD) for Fe³⁺ as low as 1.06 μM. dergipark.org.tr Some metal-organic frameworks can even function as "turn-on" sensors, where the fluorescence intensity increases upon binding with Fe³⁺, with LOD values reported to be as low as 0.13 μM. researchgate.net
Table 2: Performance of Fluorescent Sensors for Fe³⁺ Detection
| Sensor Type | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| BODIPY Dye | Fe³⁺ | Fluorescence Quenching | 1.06 μM | dergipark.org.tr |
| Co(II) Metal-Organic Framework | Fe³⁺ | Turn-On Fluorescence | 0.13 μM | researchgate.net |
| Sulfasalazine Functionalized Microgels | Fe³⁺ | Optical/Colorimetric | 0.110 μM | mdpi.com |
| DhaTab Covalent Organic Framework | Fe³⁺ | Fluorescence Quenching | 0.12 μM | jiangnan.edu.cn |
The versatility of the this compound scaffold extends to a broader range of chemical and biosensors. The ability to functionalize the terminal phenyl rings allows for the attachment of specific recognition elements for various target molecules.
One significant application is in the development of inhibitors for biological toxins. Synthetic analogs of 2,5-bis(4-amidinophenyl)thiophene have been shown to be potent inhibitors of the botulinum neurotoxin serotype A metalloprotease, with inhibition constants (Ki) in the submicromolar range (as low as 0.302 μM). nih.gov This demonstrates their potential in biosensors designed to detect and counteract specific biological threats.
Furthermore, the conductive nature of oligo- and polythiophenes makes them ideal for conductivity-based sensors. mdpi.com These platforms can detect a wide array of biomolecules, including glucose, hydrogen peroxide, amino acids, and cancer biomarkers, by measuring changes in electrical signals upon interaction with the target analyte. mdpi.com
Two-Photon Absorption (2PA) Materials
Materials incorporating the this compound structure exhibit significant two-photon absorption (2PA) properties. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is the foundation for applications such as 3D microfabrication, high-resolution bioimaging, and photodynamic therapy. nih.govucf.edu
Theoretical calculations on thiophene derivatives have predicted extremely high 2PA cross-sections in the infrared region, highlighting their potential for creating photoactive smart materials. researchgate.net The design of these materials often follows a donor-acceptor or donor-bridge-acceptor motif to enhance the 2PA effect. rsc.orgthieme-connect.de By modifying the strength of the electron-donating and accepting groups attached to the thiophene core, the 2PA properties can be finely tuned. rsc.org
For instance, quadrupolar dyes featuring a thiophene donor and acceptor groups of varying strengths have been studied extensively. rsc.org A dye based on 2,5-bis(phenylacrylonitrile)thiophene has been synthesized and characterized specifically for its 2PA properties and has shown enhancement in its fluorescence quantum yield when in nanoaggregated form. researchgate.net These structure-property relationships are crucial for designing the next generation of 2PA materials with large cross-sections, which are essential for achieving strong signals in biophotonic applications. rsc.org
Design Principles for Enhanced 2PA Cross-Sections
The rational design of organic molecules with large two-photon absorption (2PA) cross-sections (σ₂) is a cornerstone for advancing nonlinear optical materials. For chromophores based on the this compound scaffold, several key design principles are employed to maximize their 2PA efficiency. These strategies generally revolve around manipulating the electronic structure of the molecule to enhance the probability of the simultaneous absorption of two photons.
A prevalent and effective design strategy involves creating molecules with a specific electronic architecture, such as Donor-π-Donor (D-π-D), Acceptor-π-Acceptor (A-π-A), or Donor-π-Acceptor (D-π-A) frameworks. acs.org In this context, the central thiophene ring, along with the phenyl groups in this compound, acts as the conjugated π-system (the "bridge"). The terminal groups attached to this bridge are the electron donors or acceptors. For centrosymmetric molecules, such as those with a D-π-D structure, the selection rules for one-photon and two-photon absorption are typically mutually exclusive, meaning that a transition allowed in the 1PA spectrum is often forbidden in the 2PA spectrum and vice versa. nih.gov
Key parameters that are systematically tuned to enhance the 2PA cross-section include:
The π-Conjugated System: The nature of the π-center is crucial. Rigid, planar fused-ring structures like dithienothiophene (DTT), a relative of the single thiophene ring, have been shown to significantly enhance TPA cross-sections. acs.org This is attributed to a reduction in the band gap and extended π-electron delocalization, where the d-orbitals of the sulfur atoms can effectively mix with the π-electrons. acs.org Increasing the length of the π-linker in similar systems has also been observed to increase the 2PA cross-sections. researchgate.net
Electron Donor/Acceptor Strength: The strength of the electron-donating or electron-accepting end groups significantly influences the 2PA response. A systematic investigation of chromophores with various D/A moieties allows for the optimization of the molecule's nonlinear optical properties. acs.org
These principles guide the synthesis of novel chromophores with superior 2PA performance for applications ranging from high-resolution microscopy and 3D data storage to photodynamic therapy. nih.govacs.org For instance, research on a related chromophore, N,N-diphenyl-7-[2-(4-pyridinyl)ethenyl]-9,9-di-n-decyl-fluoren-2-amine (AF-50), demonstrated a high molecular TPA cross-section, which served as a benchmark for the development of even more efficient materials like those based on DTT, which showed TPA cross-sections nearly an order of magnitude larger. acs.orgacs.org
Table 1: Comparison of Two-Photon Absorption (2PA) Properties of Thiophene-Related Chromophores This table presents data for chromophores related to the subject compound to illustrate design principles.
| Chromophore Structure | π-Center | Symmetry | Max 2PA Cross-Section (σ₂) [GM]* | Excitation Wavelength [nm] | Reference |
|---|---|---|---|---|---|
| D-DTT-D | Dithienothiophene (DTT) | D-π-D (Symmetric) | ~700-800 | ~800 | acs.org |
| D-DTT-A | Dithienothiophene (DTT) | D-π-A (Asymmetric) | Slightly Lower than Symmetric | ~800 | acs.org |
| AF-50 | Fluorene | D-π-A (Asymmetric) | ~78 | ~800 | acs.org |
| Tripodal Thienylene | 2,5-Thienylene | Tripodal | 148 | ~750-850 | researchgate.net |
*1 GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1 molecule-1
Aggregation-Enhanced Fluorescence Phenomena
Aggregation-Enhanced Fluorescence (AEF), often used interchangeably with Aggregation-Induced Emission (AIE), is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon forming aggregates in a poor solvent or in the solid state. nih.govresearchgate.net This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a loss of fluorescence. nih.gov Materials based on thiophene-phenyl structures are prominent candidates for exhibiting AIE.
The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) . nih.govnih.gov
In Dilute Solution: Individual molecules, such as those with phenyl and thiophene rotors, are surrounded by solvent molecules. nih.govnih.gov Upon photoexcitation, the molecule can dissipate the absorbed energy through non-radiative decay channels, primarily the free intramolecular rotation and vibration of its constituent parts. nih.govnih.gov This efficient non-radiative relaxation outcompetes the radiative (fluorescence) pathway, resulting in very weak or no emission.
In an Aggregated State: When a poor solvent (like water) is added to a solution of the AIE-active compound (in a good solvent like THF), the hydrophobic molecules are forced to aggregate. nih.govnih.gov In this aggregated or solid state, the physical proximity and steric hindrance from neighboring molecules severely restrict the intramolecular rotations and vibrations. nih.gov With the non-radiative decay pathways blocked, the excited-state energy is channeled into the radiative decay pathway, leading to a significant enhancement of fluorescence intensity. nih.govnih.gov
The AEF/AIE effect is experimentally verified by observing the change in photoluminescence (PL) intensity as aggregation is induced. For example, in a typical experiment, the PL of a thiophene-based AIEgen is measured in a pure solvent (e.g., THF) and then in mixtures with increasing fractions of a non-solvent (e.g., water). AIE-active compounds show a dramatic increase in emission intensity at high non-solvent fractions, where aggregates are formed. nih.gov For instance, tetraphenylthiophene, a related structure, shows a negligible fluorescence quantum yield in solution (Φ_f ~ 0.023) which increases upon aggregation. acs.org Similarly, 1,1,2,2-tetra(thiophen-2-yl)ethene (B12499641) (TTE) is a classic AIEgen whose luminescence is explained by the RIM mechanism. nih.gov
Table 2: Fluorescence Properties of a Thiophene-Based AIEgen in Different States This table illustrates the AIE phenomenon using 1,1,2,2-tetra(thiophen-2-yl)ethene (TTE) as a representative example.
| Compound | State | Description | Fluorescence Quantum Yield (Φf) | Emission Behavior | Reference |
|---|---|---|---|---|---|
| TTE | Dilute THF Solution | Molecules are free to rotate/vibrate | Low | Weakly Emissive | nih.gov |
| TTE | THF/Water Aggregates | Intramolecular motions are restricted | Significantly Higher | Strongly Emissive | nih.gov |
| TTE | Powder (Solid State) | Motions are highly restricted | 2.6% | Emissive | nih.gov |
Thin Film Fabrication and Morphology Control
Solution Processing Techniques
Solution processing is a common and cost-effective method for fabricating thin films of organic semiconductors. It involves dissolving the material in a suitable solvent and then depositing it onto a substrate.
Spin Coating Parameters and Their Influence on Film Uniformity
Spin coating is a widely used solution processing technique that can produce uniform thin films. The process involves dispensing a solution of the material onto the center of a substrate, which is then rotated at high speed. The final film thickness and uniformity are influenced by several key parameters. For a hypothetical scenario involving 2,5-Bis(4-bromophenyl)thiophene, one would need to experimentally determine the optimal parameters.
Hypothetical Spin Coating Parameters for this compound
| Parameter | Range of Influence | Expected Outcome on Film Uniformity |
|---|---|---|
| Spin Speed (rpm) | Higher speeds lead to thinner films. | Optimization is required to balance thinning with the prevention of film defects like pinholes. |
| Acceleration (rpm/s) | Affects the initial spreading of the solution. | A controlled ramp can improve uniformity by preventing rapid, uneven drying. |
| Spin Time (s) | Determines the extent of solvent evaporation. | Longer times generally result in thinner and drier films. |
| Solution Concentration (mg/mL) | Higher concentrations lead to thicker films. | Must be optimized for solubility and desired film thickness. |
Solvent Effects on Film Morphology and Crystallinity
The choice of solvent is critical in solution processing as it significantly impacts the morphology and crystallinity of the resulting thin film. The solvent's boiling point, viscosity, and its interaction with the solute (this compound) would determine the rate of evaporation and the self-assembly of the molecules on the substrate. Different solvents can lead to variations in crystal size, orientation, and film coverage.
Potential Solvents and Their Expected Effects on this compound Films
| Solvent | Boiling Point (°C) | Expected Influence on Morphology and Crystallinity |
|---|---|---|
| Chloroform (B151607) | 61.2 | A low boiling point solvent that would evaporate quickly, potentially leading to amorphous or small-grained polycrystalline films. |
| Toluene | 110.6 | A higher boiling point allows for a longer drying time, which could promote the formation of larger, more ordered crystalline domains. |
| Chlorobenzene | 131.7 | Similar to toluene, its high boiling point may facilitate better molecular ordering and improved crystallinity. |
| Tetrahydrofuran (THF) | 66 | Its properties would need to be experimentally evaluated to determine its effect on film formation. |
Vacuum Deposition Methods
Vacuum thermal evaporation is another common technique for depositing thin films of organic materials. In this process, the source material is heated in a high-vacuum chamber until it sublimes, and the vapor then condenses onto a cooled substrate to form a thin film. This method offers precise control over film thickness and can produce highly pure films. For this compound, this would involve heating the compound in a crucible under vacuum. The substrate temperature during deposition would be a critical parameter influencing film morphology.
Control of Crystalline Domains and Molecular Alignment in Thin Films
The performance of organic electronic devices is highly dependent on the crystalline structure and molecular alignment within the active thin film. Techniques to control these aspects for thiophene-based materials, which would be applicable to this compound, include:
Substrate Treatment: Modifying the substrate surface with self-assembled monolayers (SAMs) can influence the molecular orientation at the interface.
Off-Center Spin Coating: This technique can induce shear forces that promote the alignment of polymer chains.
Solution Shearing: A blade is used to spread the solution over the substrate at a controlled speed, which can lead to highly aligned crystalline films.
Future Research Directions and Emerging Opportunities
Development of Novel Derivatives with Tailored Electronic Properties
A primary focus of future research is the synthesis of new derivatives of 2,5-Bis(4-bromophenyl)thiophene to precisely control their electronic characteristics. The inherent versatility of the thiophene (B33073) core allows for systematic modifications to fine-tune properties such as the energy gap, charge carrier mobility, and light absorption/emission spectra. By strategically adding different functional groups to the phenyl rings or the thiophene core, researchers can alter the molecule's electron-donating or electron-accepting nature.
Research has demonstrated that modifications to related thiophene compounds can yield derivatives with significantly enhanced functionalities. For instance, the strategic attachment of specific chemical motifs to a 2,5-bis(phenyl)thiophene core has been shown to dramatically increase the potency of inhibitor derivatives. nih.gov One study reported that tethering certain side chains increased the inhibitory potency of a lead compound by approximately 36-fold. nih.gov This principle of property enhancement through structural modification is a central theme in developing materials for organic electronics.
Future work will likely involve:
Introducing diverse substituents: Attaching various electron-donating or electron-withdrawing groups to the bromophenyl rings to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Extending conjugation: Creating oligomers and polymers based on the this compound unit to decrease the bandgap and improve charge transport properties, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Functionalization for specific applications: Designing derivatives with specific functionalities for use in chemosensors or as components in organic light-emitting diodes (OLEDs). mdpi.com
| Modification Strategy | Target Property | Potential Application |
| Adding Electron-Donating/Withdrawing Groups | HOMO/LUMO Energy Levels | Organic Photovoltaics, OLEDs |
| Creating Oligomers/Polymers | Bandgap, Charge Mobility | Organic Field-Effect Transistors |
| Attaching Specific Functional Moieties | Selective Binding, Luminescence | Chemosensors, Bioelectronics |
Exploration of New Synthetic Pathways for Sustainable Production
As the interest in thiophene-based materials grows, so does the need for environmentally friendly and efficient synthetic methods. Traditional syntheses often rely on transition-metal catalysts and harsh reaction conditions. acs.org Future research is increasingly directed towards "green chemistry" approaches to minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents. nih.govnih.gov
Key areas of exploration for sustainable synthesis include:
Metal-free reactions: Developing synthetic routes that circumvent the need for heavy metal catalysts, which are often toxic and costly. nih.gov
Multicomponent reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product in a single step, which improves efficiency and reduces waste. nih.gov
Flow chemistry: Utilizing continuous-flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes. A transition-metal-free, continuous-flow synthesis has been successfully applied to the production of 2,5-diaryl furans, a structurally related class of compounds, resulting in significantly higher yields and reduced waste. acs.org
Integration into Advanced Device Architectures
The promising electronic properties of this compound and its derivatives make them excellent candidates for integration into a variety of advanced electronic devices. Thiophene-based materials are already recognized for their utility as organic semiconductors in OLEDs and OFETs. nih.gov The bromine atoms on the phenyl rings serve as convenient handles for further chemical reactions, such as cross-coupling, allowing the molecule to be incorporated into larger, more complex polymeric structures for advanced applications.
Future opportunities in this area include:
Organic Field-Effect Transistors (OFETs): Using derivatives as the active semiconductor layer in flexible and transparent transistors for applications in displays and wearable electronics.
Organic Photovoltaics (OPVs): Incorporating these materials as donor or acceptor components in the active layer of solar cells to improve efficiency and stability.
Organic Light-Emitting Diodes (OLEDs): Designing host or emissive materials for OLEDs with tailored emission colors and improved device lifetimes. mdpi.com
Sensors: Functionalizing the thiophene core to create materials that can selectively detect specific chemical or biological analytes. mdpi.com
Deepening Understanding of Fundamental Charge Transport and Excitonic Processes
To fully unlock the potential of this compound and its derivatives, a deeper understanding of the fundamental physical processes that govern their electronic behavior is necessary. This involves studying how charge carriers (electrons and holes) move through the material and how the material interacts with light (excitonic processes).
Advanced computational modeling and experimental characterization techniques are crucial for this endeavor. Future research will focus on:
Multi-scale modeling: Employing computational approaches that bridge the gap from the molecular scale to the device level. dpg-verhandlungen.de This allows for the prediction of material properties and device performance based on the chemical structure.
Advanced spectroscopy: Using techniques like transient absorption spectroscopy and time-resolved photoluminescence to probe the dynamics of charge carriers and excitons on ultrafast timescales.
By combining theoretical predictions with experimental validation, researchers can establish clear structure-property relationships. This knowledge is essential for the rational design of new materials based on the this compound scaffold with optimized performance for specific electronic applications.
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing 2,5-Bis(4-bromophenyl)thiophene? A: The compound is typically synthesized via cross-coupling reactions, such as Stille or Suzuki couplings, using brominated precursors. For example, Friedel-Crafts acylation followed by cyclization with reagents like P4S10 has been employed for analogous thiophene derivatives, yielding products in >85% purity . Microwave-assisted Stille polymerization under anhydrous conditions (e.g., in chlorobenzene) is another method for related conjugated systems, though solubility challenges may arise for short-chain derivatives .
Advanced Synthesis
Q: How can researchers optimize reaction conditions to improve yield and purity for this compound? A: Critical parameters include:
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to minimize side products.
- Solvent choice : Anhydrous chlorobenzene or toluene enhances reaction efficiency in microwave-assisted synthesis .
- Purification : Soxhlet extraction with chloroform or recrystallization from ethanol can isolate high-purity crystals. For brominated derivatives, column chromatography with silica gel (hexane/ethyl acetate eluent) is recommended .
Basic Crystallography
Q: What techniques are used to determine the crystal structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related brominated thiophenes exhibit mean C–C bond lengths of 1.36–1.44 Å, with R factors <0.06 ensuring accuracy. Data collection at 173 K minimizes thermal motion artifacts . The herringbone molecular packing observed in similar compounds (e.g., BP1T) arises from bent molecular geometries, critical for optical anisotropy .
Advanced Crystallography
Q: How do substituents influence the crystal packing and optoelectronic properties of this compound? A: The 4-bromophenyl groups induce steric effects, promoting upright molecular orientation in the crystal lattice. This arrangement enhances π-π stacking distances (~3.5–4.0 Å), which directly impacts charge transport in organic semiconductors. Computational modeling (DFT) can predict intermolecular interactions, while polarized optical microscopy validates anisotropic optical behavior .
Basic Photophysical Characterization
Q: What spectroscopic methods are used to analyze the photophysical properties of this compound? A: Key techniques include:
- UV-Vis spectroscopy : λmax in the 300–400 nm range (π-π* transitions).
- Fluorescence spectroscopy : Emission peaks correlate with conjugation length; quantum yields are measured using integrating spheres.
- Cyclic voltammetry : Determines HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV for similar thiophenes) .
Advanced Photophysical Studies
Q: How can ultrafast transient absorption spectroscopy (TAS) elucidate excited-state dynamics? A: TAS with femtosecond laser pulses tracks excited-state relaxation pathways. For thiophene derivatives, singlet fission or intersystem crossing rates are quantified via decay kinetics. For example, diketopyrrolopyrrole-thiophene copolymers show triplet-state lifetimes >1 µs, critical for photovoltaic applications .
Biological Applications (Basic)
Q: Can this compound derivatives be used in bioimaging? A: Yes. Thiophene-based fluorophores exhibit tunable emission and biocompatibility. Functionalization with biomolecules (e.g., proteins or ligands) via bromine-amine coupling enables targeted cell imaging. For example, BP1T derivatives have been used for fluorescent labeling in diagnostics .
Advanced Functionalization
Q: What strategies enable site-specific functionalization of the bromophenyl groups? A: Bromine atoms serve as handles for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For instance:
- Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts.
- Click chemistry : Azide-alkyne cycloaddition for bioconjugation.
Purification via HPLC (C18 column, acetonitrile/water gradient) ensures monodisperse products .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported optical properties of thiophene derivatives? A: Variations in λmax or quantum yields often stem from:
- Solvatochromism : Solvent polarity shifts emission spectra (e.g., red shift in DMSO vs. chloroform).
- Crystallinity : Amorphous vs. crystalline phases alter absorption edges.
- Impurities : Trace metals from synthesis reduce fluorescence. Validate purity via elemental analysis and MALDI-TOF .
Computational Modeling
Q: What computational tools predict the electronic structure of this compound? A: Density functional theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO/LUMO levels and vibrational spectra. Time-dependent DFT (TD-DFT) simulates UV-Vis transitions. For crystal packing, molecular dynamics (MD) simulations with force fields like OPLS-AA replicate herringbone arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
